molecular formula C28H33Br2NO5 B328157 [2,4-dibromo-6-(3,3,6,6-tetramethyl-1,8-dioxo-10-propyl-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenoxy]aceticacid

[2,4-dibromo-6-(3,3,6,6-tetramethyl-1,8-dioxo-10-propyl-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenoxy]aceticacid

Katalognummer: B328157
Molekulargewicht: 623.4 g/mol
InChI-Schlüssel: QBXPSLUJWUXUGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[2,4-dibromo-6-(3,3,6,6-tetramethyl-1,8-dioxo-10-propyl-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenoxy]aceticacid is a complex organic compound characterized by its unique structure, which includes multiple bromine atoms and a dioxo-acridinyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [2,4-dibromo-6-(3,3,6,6-tetramethyl-1,8-dioxo-10-propyl-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenoxy]aceticacid typically involves multiple steps, starting with the preparation of the acridinyl precursor. This precursor is then brominated under controlled conditions to introduce the bromine atoms. The final step involves the coupling of the brominated acridinyl compound with phenoxyacetic acid under specific reaction conditions, such as the use of a suitable solvent and catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

[2,4-dibromo-6-(3,3,6,6-tetramethyl-1,8-dioxo-10-propyl-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenoxy]aceticacid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove bromine atoms or reduce other functional groups.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new functional groups in place of the bromine atoms.

Wissenschaftliche Forschungsanwendungen

[2,4-dibromo-6-(3,3,6,6-tetramethyl-1,8-dioxo-10-propyl-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenoxy]aceticacid has several scientific research applications:

    Chemistry: It can be used as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a starting material for the synthesis of biologically active molecules.

    Medicine: Research may explore its potential as a therapeutic agent or as a component in drug development.

    Industry: The compound could be used in the development of new materials or as an intermediate in the production of other chemicals.

Wirkmechanismus

The mechanism by which [2,4-dibromo-6-(3,3,6,6-tetramethyl-1,8-dioxo-10-propyl-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenoxy]aceticacid exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact pathways and targets would depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to [2,4-dibromo-6-(3,3,6,6-tetramethyl-1,8-dioxo-10-propyl-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenoxy]aceticacid include other brominated acridinyl derivatives and phenoxyacetic acid derivatives.

Uniqueness

What sets this compound apart is its unique combination of bromine atoms and the dioxo-acridinyl group, which may confer specific chemical and biological properties not found in other similar compounds. This uniqueness could make it particularly valuable in certain research and industrial applications.

Eigenschaften

Molekularformel

C28H33Br2NO5

Molekulargewicht

623.4 g/mol

IUPAC-Name

2-[2,4-dibromo-6-(3,3,6,6-tetramethyl-1,8-dioxo-10-propyl-4,5,7,9-tetrahydro-2H-acridin-9-yl)phenoxy]acetic acid

InChI

InChI=1S/C28H33Br2NO5/c1-6-7-31-18-10-27(2,3)12-20(32)24(18)23(25-19(31)11-28(4,5)13-21(25)33)16-8-15(29)9-17(30)26(16)36-14-22(34)35/h8-9,23H,6-7,10-14H2,1-5H3,(H,34,35)

InChI-Schlüssel

QBXPSLUJWUXUGP-UHFFFAOYSA-N

SMILES

CCCN1C2=C(C(C3=C1CC(CC3=O)(C)C)C4=CC(=CC(=C4OCC(=O)O)Br)Br)C(=O)CC(C2)(C)C

Kanonische SMILES

CCCN1C2=C(C(C3=C1CC(CC3=O)(C)C)C4=C(C(=CC(=C4)Br)Br)OCC(=O)O)C(=O)CC(C2)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.